3-[(Di-n-propylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Di-n-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-n-propylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl bromide with di-n-propylamine to form the corresponding amine. This intermediate is then treated with zinc dust in the presence of THF to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Di-n-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution reactions: Formation of substituted benzyl derivatives.
Oxidation reactions: Formation of benzaldehydes or benzoic acids.
Reduction reactions: Formation of benzylamines or benzyl alcohols.
Scientific Research Applications
3-[(Di-n-propylamino)methyl]phenylzinc bromide is used in various scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through the formation of carbon-zinc bonds, which are highly reactive towards electrophiles. The zinc atom acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc species .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylaminophenyl)phenylzinc bromide
- 3-(4-Methoxyphenyl)phenylzinc bromide
Uniqueness
3-[(Di-n-propylamino)methyl]phenylzinc bromide is unique due to its specific substitution pattern and the presence of the di-n-propylamino group, which imparts distinct reactivity and selectivity in chemical reactions compared to other organozinc compounds .
Properties
Molecular Formula |
C13H20BrNZn |
---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
bromozinc(1+);N-(phenylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13;;/h5-6,8-9H,3-4,10-12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NSOMFEVABWUHAX-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CCC)CC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.